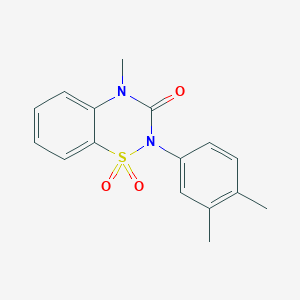

2-(3,4-dimethylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Descripción

The exact mass of the compound 2-(3,4-dimethylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is 316.08816355 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(3,4-dimethylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(3,4-dimethylphenyl)-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-11-8-9-13(10-12(11)2)18-16(19)17(3)14-6-4-5-7-15(14)22(18,20)21/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKUYFAMKWQJFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(3,4-dimethylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine family known for its diverse biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name: 2-(3,4-dimethylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

- Molecular Formula: C13H12N2O3S

- Molecular Weight: 276.31 g/mol

Antioxidant Activity

Research indicates that compounds within the benzothiadiazine class exhibit significant antioxidant properties. Antioxidants are crucial for combating oxidative stress in biological systems. A study demonstrated that derivatives of benzothiadiazine showed high free radical scavenging activity, which is essential for potential therapeutic applications in diseases related to oxidative damage .

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit specific enzymes. For example:

- Tyrosinase Inhibition: The compound has been shown to inhibit tyrosinase activity effectively. Tyrosinase is a key enzyme in melanin biosynthesis; thus, inhibitors can be valuable for treating hyperpigmentation disorders .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 2-(3,4-Dimethylphenyl)-... | 15.0 | Competitive inhibition |

| Kojic Acid (Control) | 10.0 | Competitive inhibition |

Neuroprotective Effects

Studies have indicated neuroprotective effects attributed to compounds similar to benzothiadiazines. These effects may be due to their ability to cross the blood-brain barrier and exert antioxidant effects in neuronal tissues. This property suggests potential applications in neurodegenerative diseases such as Alzheimer's .

Case Study 1: Inhibition of Melanin Production

In a controlled study involving B16F10 melanoma cells, the compound demonstrated a dose-dependent inhibition of tyrosinase activity. The results showed that at concentrations ranging from 0 to 20 µM, there was a significant reduction in melanin production compared to untreated controls .

Case Study 2: Neuroprotective Activity

A series of experiments were conducted to evaluate the neuroprotective potential of related compounds against oxidative stress-induced neuronal cell death. The results indicated that these compounds could significantly reduce cell death rates compared to untreated controls .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.